molecular formula C7H13NO2 B1337775 1-(4-Hydroxypiperidin-1-yl)ethanone CAS No. 4045-22-1

1-(4-Hydroxypiperidin-1-yl)ethanone

Cat. No.: B1337775
CAS No.: 4045-22-1
M. Wt: 143.18 g/mol
InChI Key: KZPIFQYDCVCSDS-UHFFFAOYSA-N
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Description

1-(4-Hydroxypiperidin-1-yl)ethanone is a ketone derivative featuring a piperidine ring substituted with a hydroxyl group at the 4-position. This structural motif imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group and basicity from the piperidine nitrogen.

Preparation Methods

Preparation Methods

Direct Acetylation of 4-Hydroxypiperidine

One of the most straightforward synthetic routes involves the acetylation of 4-hydroxypiperidine using acetylating agents such as acetic anhydride or acetyl chloride. This reaction typically proceeds under mild conditions and can be catalyzed by acids or bases to facilitate the formation of the ethanone group attached to the nitrogen atom.

Reagent Reaction Conditions Yield Notes
Acetic anhydride Room temperature, overnight High Simple, cost-effective
Acetyl chloride 0–25 °C, short reaction time Moderate to High Requires careful handling due to corrosiveness

The reaction mechanism involves nucleophilic attack by the nitrogen of 4-hydroxypiperidine on the acetylating agent, forming the N-acetylated product. The hydroxyl group at the 4-position remains intact, allowing for further functionalization if needed.

Base-Catalyzed Coupling Reactions

In some synthetic schemes, 4-hydroxypiperidine is reacted with α-halo ketones or α-chloro ethanones under basic conditions to form the target compound. Bases such as potassium carbonate or sodium bicarbonate are used to deprotonate the amine, enhancing nucleophilicity.

Reagents Solvent Base Temperature Yield Reference Notes
4-Hydroxypiperidine + chloroacetone Acetone or toluene Potassium carbonate 20–60 °C Moderate to High Reaction monitored by HPLC; solvent choice affects yield

This method is advantageous for industrial scale-up due to the use of inexpensive reagents and relatively mild conditions. The reaction progress is typically monitored by chromatographic techniques to optimize yield and purity.

Multi-Step Synthesis via Intermediate Formation

Some patented methods describe the synthesis of 1-(4-hydroxypiperidin-1-yl)ethanone as an intermediate in the preparation of more complex pharmaceutical compounds. These methods often involve:

  • Formation of substituted piperidine intermediates via nucleophilic substitution.
  • Subsequent acetylation or oxidation steps to introduce the ethanone moiety.
  • Use of organic solvents such as methanol, ethanol, or tetrahydrofuran.
  • Temperature control between 0 °C and 60 °C to optimize reaction kinetics and minimize side reactions.

These processes emphasize high yield and purity, often avoiding the need for extensive purification steps by in situ conversions.

Continuous Flow and Industrial Scale Methods

Industrial synthesis may employ continuous flow reactors to enhance reaction control, reduce waste, and improve reproducibility. Parameters such as reaction time, temperature, and solvent flow rates are optimized to maximize throughput.

  • Use of organic solvents like toluene, methyl isobutyl ketone, or ethyl acetate.
  • Base selection includes sodium bicarbonate, triethylamine, or potassium carbonate.
  • Reflux conditions for 6–8 hours are common to ensure complete conversion.
  • Purification typically involves solvent extraction, pH adjustment, and recrystallization from ethyl acetate/n-hexane mixtures.

This approach is well-documented in the synthesis of related piperidine derivatives and can be adapted for this compound production.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield Advantages Limitations
Direct Acetylation 4-Hydroxypiperidine, Ac2O RT, overnight High Simple, cost-effective Requires careful reagent handling
Base-Catalyzed Coupling 4-Hydroxypiperidine, α-halo ketone 20–60 °C, base (K2CO3) Moderate-High Scalable, mild conditions Longer reaction times
Multi-Step Intermediate Route Various intermediates, organic solvents 0–60 °C, acid/base catalysts High High purity, adaptable More complex, multi-step
Continuous Flow Industrial 4-Hydroxypiperidine, bases, solvents Reflux 6–8 hrs, solvent extraction High Efficient, reproducible Requires specialized equipment

Research Findings and Notes

  • The hydroxyl group at the 4-position remains unaltered during acetylation, allowing for further chemical modifications or biological activity studies.
  • Reaction conditions such as solvent polarity, temperature, and base strength significantly influence yield and purity.
  • Industrial methods prioritize environmentally benign solvents and cost-effective bases to minimize waste and production costs.
  • The compound serves as a key intermediate in the synthesis of pharmacologically active molecules, underscoring the importance of efficient preparation methods.

Chemical Reactions Analysis

Acylation of 4-Hydroxypiperidine

The most common synthesis involves the reaction of 4-hydroxypiperidine with acetic anhydride under basic conditions. The mechanism proceeds via nucleophilic acyl substitution, forming the ethanone derivative:

Reaction Equation
4 Hydroxypiperidine+Acetic Anhydride1 4 Hydroxypiperidin 1 yl ethanone\text{4 Hydroxypiperidine}+\text{Acetic Anhydride}\rightarrow \text{1 4 Hydroxypiperidin 1 yl ethanone}

Key Parameters

  • Reagents: Acetic anhydride, pyridine (catalyst)

  • Solvent: Dichloromethane

  • Yield: 75–85%

Functional Group Reactivity

The compound participates in reactions typical of ketones, alcohols, and amines:

Reaction Type Mechanism Products Reagents Citations
Nucleophilic Addition Hydroxyl group reacts with electrophilesSubstituted alcoholsAldehydes, ketones
Oxidation Ketone oxidationCarboxylic acidsKMnO₄ (acidic conditions)
Substitution Amine group reacts with halidesAlkylated aminesR-X (R = alkyl)

Derivative Formation

Derivative Synthesis Pathway Yield Applications
N-Acylated Derivatives Reaction with acyl chlorides70–80%Biologically active compounds
Hydroxyl-Protected Derivatives Reaction with silylating agents85–90%Intermediate stabilization

Medicinal Chemistry

The compound serves as a scaffold for developing drugs targeting neurotransmitter systems. Its hydroxypiperidine moiety mimics natural ligands, enabling interactions with receptors like muscarinic acetylcholine receptors.

Antimicrobial Studies

Derivatives synthesized via hydrazine-mediated methods (Section 2.2) exhibit potent antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) .

Scientific Research Applications

Scientific Research Applications

1-(4-Hydroxypiperidin-1-yl)ethanone has diverse applications across several scientific domains:

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of various organic compounds. It can undergo multiple chemical reactions, including oxidation, reduction, and substitution, leading to a range of derivatives useful in further research and industrial applications.
Reaction TypeDescription
Oxidation Converts the compound into ketones or carboxylic acids.
Reduction Produces amines or alcohols.
Substitution Forms various derivatives through reactions involving amino and hydroxyl groups.

Biology

  • Enzyme Studies : The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical processes.

Pharmacology

  • Antibacterial Activity : Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison AntibioticMIC
E. coli16 µg/mLCiprofloxacin8 µg/mL
S. aureus32 µg/mLCiprofloxacin16 µg/mL
P. aeruginosa64 µg/mLCiprofloxacin32 µg/mL

This table illustrates that certain derivatives are effective against clinically relevant pathogens, suggesting their potential use as alternative antibacterial agents.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems indicates potential applications in treating mood disorders. Preliminary studies suggest it may modulate serotonin and dopamine pathways, which are critical for mood regulation.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry reported that modifications to the piperidine ring enhanced the antibacterial potency of derivatives derived from this compound against resistant bacterial strains.
  • Neuropharmacological Applications : Research focusing on neurotransmitter receptors indicated that certain analogs could enhance serotonin receptor activity, suggesting therapeutic potential for anxiety and depression.
  • Enzyme Inhibition : Investigations into enzyme inhibition revealed that this compound could effectively inhibit bacterial metabolic enzymes, disrupting growth mechanisms in pathogenic bacteria.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and functional groups of 1-(4-Hydroxypiperidin-1-yl)ethanone and analogous compounds:

Compound Name Core Structure Functional Groups Key Substituents Reference
This compound Piperidine Hydroxyl, ketone 4-OH on piperidine
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-tetrazol-5-yl)ethanone Piperazine Tetrazole, allyl Aryl-tetrazole, allylpiperazine
(S)-(4-Chlorophenyl)-1-(4-(trifluoromethyl)phenyl-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Piperazine Trifluoromethyl, pyridine, chloro CYP51 inhibition
1-(1-Hydroxynaphthalen-2-yl)ethanone Naphthalene Hydroxyl, ketone Hydroxynaphthyl
1-(6-Bromo-3-pyridyl)ethanone Pyridine Bromo, ketone Bromopyridinyl
1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-[5-(4-chlorophenyl)pyrazol-4-yl]ethanone Piperidine Chlorophenyl, hydroxyl Dual chlorophenyl, hydroxypiperidine
2-Hydroxy-1-(4-hydroxyphenyl)ethanone Phenyl Dihydroxyl, ketone Antioxidant activity

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogs like 1-(piperidin-1-yl)ethanone . However, bulkier substituents (e.g., naphthalene in Schiff bases) reduce solubility .
  • Lipophilicity (logP): The logP of this compound is expected to be lower than halogenated analogs (e.g., bromopyridinyl or chlorophenyl derivatives) due to the hydrophilic hydroxyl group .

Structure-Activity Relationships (SAR)

  • Hydroxyl Group : Enhances solubility and hydrogen-bonding capacity but may reduce membrane permeability.
  • Piperidine vs.
  • Halogen Substituents : Bromo or chloro groups improve binding affinity through hydrophobic/halogen interactions but increase molecular weight and logP .

Biological Activity

1-(4-Hydroxypiperidin-1-yl)ethanone, also known as 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a hydroxyl group. Its chemical formula is C7_7H14_{14}N2_2O, and it has a molecular weight of approximately 142.20 g/mol. The compound's structure facilitates interactions with various biological targets, particularly in the central nervous system.

Neurotransmitter Interaction

Research indicates that this compound exhibits notable interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. These interactions suggest potential implications in treating mood disorders and neurodegenerative diseases.

Table 1: Biological Activities of this compound

ActivityMechanism of ActionReferences
Serotonin Receptor AgonismModulates serotonin pathways
Dopamine Receptor InteractionInfluences dopaminergic signaling
Antioxidant PropertiesScavenges free radicals
Neuroprotective EffectsReduces neuronal apoptosis

Case Study 1: Neuroprotective Effects in Animal Models

A study conducted on rodents demonstrated that administration of this compound significantly reduced markers of oxidative stress and apoptosis in models of neurodegeneration. The results indicated improved cognitive function and memory retention in treated animals compared to controls.

Case Study 2: Potential in Mood Disorders

Another clinical observation involved patients with major depressive disorder who were administered a regimen including this compound. The outcomes showed a marked improvement in mood and reduction in depressive symptoms over an eight-week period, suggesting its efficacy as an adjunct therapy.

Antioxidant Activity

The compound's ability to scavenge reactive oxygen species (ROS) contributes to its neuroprotective properties. This mechanism is crucial in mitigating oxidative stress associated with various neurological conditions.

Modulation of Neurotransmitter Systems

By acting on serotonin and dopamine receptors, this compound can influence mood regulation and cognitive functions. This modulation is particularly relevant in the context of psychiatric disorders where neurotransmitter imbalances are prevalent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(4-Hydroxypiperidin-1-yl)ethanone?

Methodological Answer:

  • Nucleophilic Acylation : React 4-hydroxypiperidine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Alternative Route : Utilize Friedel-Crafts acylation with a Lewis acid catalyst (e.g., AlCl₃) for aromatic intermediates, though steric hindrance may require elevated temperatures (80–100°C) .
  • Yield Optimization : Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization (ethanol/water mixture). Typical yields range from 60–80% .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • ¹H NMR : δ ~2.1 ppm (singlet, acetyl CH₃), δ ~3.5–4.0 ppm (piperidinyl protons), δ ~1.5–2.0 ppm (piperidine ring CH₂ groups) .
    • ¹³C NMR : δ ~208 ppm (ketone carbonyl), δ ~65–70 ppm (C-OH of piperidine) .
  • IR Spectroscopy : Confirm carbonyl stretch at ~1700 cm⁻¹ and hydroxyl (O-H) stretch at ~3200–3500 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 158.1 (C₇H₁₃NO₂⁺) .

Q. What purification strategies mitigate impurities in intermediates during synthesis?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate polar impurities using water/dichloromethane partitioning.
  • Chromatography : Use flash chromatography with silica gel and a methanol/dichloromethane gradient (2–5% MeOH) for polar byproducts .
  • Crystallization : Optimize solvent polarity (e.g., ethanol or acetone) to isolate high-purity crystals (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological profile of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., enzymes or GPCRs). Validate poses with RMSD clustering (<2.0 Å) .
  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to assess:
    • Lipinski’s Rule Compliance : MW <500, LogP <5, H-bond donors/acceptors ≤5/10 .
    • Toxicity : Check for Ames test (mutagenicity) and hERG inhibition alerts .

Q. How to resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for high-resolution data. Adjust parameters (e.g., thermal displacement, occupancy) for disordered regions .
  • Validation Tools : Cross-check with PLATON (Twinsol for twinning) and CCDC Mercury (hydrogen bonding networks). Acceptable R-factors: R₁ <0.05, wR₂ <0.12 .

Q. What strategies analyze structure-activity relationships (SAR) for piperidinyl ethanone derivatives?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., fluorination at C4 or hydroxyl group alkylation) and compare bioactivity .
  • Data Correlation : Use multivariate regression to link LogP, polar surface area (PSA), and IC₅₀ values. Example: Increased hydrophobicity (LogP >2) may enhance membrane permeability but reduce solubility .

Properties

IUPAC Name

1-(4-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)8-4-2-7(10)3-5-8/h7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPIFQYDCVCSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444253
Record name 1-(4-Hydroxypiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4045-22-1
Record name 1-(4-Hydroxypiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-hydroxypiperidine (0.534 g, 5.3 mmol) was dissolved in methylene chloride (50 mL). The solution was cooled to −78° C. and triethylamine (1.10 mL, 7.95 mmol) was added. Acetyl chloride (0.33 mL, 4.77 mmol) was added dropwise to the mixture. The mixture was warmed to r.t., concentrated under reduced pressure and purified using silica gel chromatography (50% ethyl acetate in hexanes) to give the title compound (0.540 g, 80%) as an oil.
Quantity
0.534 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
0.33 mL
Type
reactant
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) mixture of NaBH4 (2.15 g, 0.057 mol) and isopropanol (70 mL) was added N-acetyl-4-piperidone (8.00 g, 0.057 mol). The mixture was allowed to warm to room temperature and stirred for 16 hours. CO2 was bubbled into the reaction mixture, EtOAc (120 mL) was added, and the precipitate was removed by filtration. The filtrate was concentrated to give 8.0 g (100%) of N-acetyl-4-hydroxypiperidine as a colorless oil.
Name
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(4-Hydroxypiperidin-1-yl)ethanone
1-(4-Hydroxypiperidin-1-yl)ethanone
1-(4-Hydroxypiperidin-1-yl)ethanone
1-(4-Hydroxypiperidin-1-yl)ethanone
1-(4-Hydroxypiperidin-1-yl)ethanone
1-(4-Hydroxypiperidin-1-yl)ethanone

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